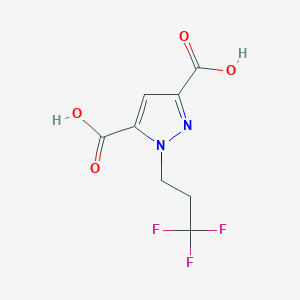

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid

Description

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid is a fluorinated pyrazole derivative characterized by a trifluoropropyl substituent at the 1-position and two carboxylic acid groups at the 3- and 5-positions. The trifluoropropyl group introduces steric bulk and electronic effects due to the strong electron-withdrawing nature of fluorine, which may influence solubility, acidity, and intermolecular interactions.

Properties

Molecular Formula |

C8H7F3N2O4 |

|---|---|

Molecular Weight |

252.15 g/mol |

IUPAC Name |

1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylic acid |

InChI |

InChI=1S/C8H7F3N2O4/c9-8(10,11)1-2-13-5(7(16)17)3-4(12-13)6(14)15/h3H,1-2H2,(H,14,15)(H,16,17) |

InChI Key |

JYCNXBFMMVVQKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1C(=O)O)CCC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:

-

Direct Synthesis

- Trifluoropropionic acid (CF₃CH₂CO₂H) can react with hydrazine (N₂H₄) to form the pyrazole ring.

- The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid.

-

Hydrolysis of an Ester

- An ester derivative of the compound can be hydrolyzed to yield the desired acid.

- For example, the dimethyl ester of this compound can be hydrolyzed to obtain the acid.

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.

Chemical Reactions Analysis

Reactivity

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid groups can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like ammonia (NH₃) or hydrazine (N₂H₄).

Major Products

The major products depend on the specific reaction conditions. For example:

- Oxidation may yield ketones or aldehydes.

- Reduction can lead to alcohols.

- Substitution reactions result in modified pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid demonstrate effectiveness against various bacterial strains and fungi. For instance, derivatives containing electron-withdrawing groups show enhanced activity against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The presence of the trifluoropropyl group may contribute to increased radical scavenging activity compared to other pyrazole derivatives .

Potential as Anti-inflammatory Agents

The structural characteristics of this compound suggest potential anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes.

Herbicidal Properties

The lipophilic nature of this compound may enhance its efficacy as a herbicide. Research into similar compounds has shown that they can effectively inhibit plant growth by interfering with metabolic pathways essential for plant development.

Pesticide Development

The compound's unique structure allows for modifications that can lead to new pesticide formulations. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agrochemicals that target specific pests while minimizing ecological impact .

Synthesis and Biological Evaluation

A comprehensive study synthesized several pyrazole derivatives based on the structure of this compound. These derivatives were evaluated for their antimicrobial and antioxidant activities, with promising results indicating their potential use in pharmaceuticals .

Comparative Analysis with Other Derivatives

A comparative analysis was conducted on the biological activities of various pyrazole derivatives. The findings highlighted that the trifluoropropyl substitution significantly enhances both antimicrobial and antioxidant activities compared to other functional groups .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Pyrazole Dicarboxylic Acid Derivatives

Biological Activity

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid is a pyrazole derivative notable for its unique trifluoropropyl substituent and dicarboxylic acid functional groups. This compound has garnered interest in medicinal chemistry and agrochemicals due to its enhanced lipophilicity and potential biological activities. The following sections detail its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

- Molecular Formula : C8H7F3N2O4

- Molecular Weight : 252.15 g/mol

- Structure : The compound features a pyrazole ring with two nitrogen atoms adjacent to each other, contributing to its reactivity and biological interactions.

Biological Activity Overview

Pyrazole derivatives are known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The presence of the trifluoropropyl group in this compound potentially enhances these activities due to increased lipophilicity.

The biological mechanisms through which this compound exerts its effects may involve:

- Inhibition of cyclooxygenase enzymes (COX), similar to other pyrazole derivatives like celecoxib .

- Modulation of signaling pathways associated with inflammation and pain response.

- Interaction with various biological receptors, potentially leading to diverse pharmacological effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar pyrazole derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Pyrazole-4-carboxylic acid | Simple carboxylic acid on pyrazole | Lacks trifluoropropyl group; broader application in pharmaceuticals. |

| 1-(4-Chlorophenyl)-pyrazole-3-carboxylic acid | Chlorinated phenyl group | Potentially higher antibacterial activity due to chlorine. |

| 2-Amino-5-methylpyrazole | Amino group on position 2 | Enhanced reactivity; used in agrochemical applications. |

| 1-(2-Methylphenyl)-pyrazole-4-carboxylic acid | Methyl-substituted phenyl group | Different pharmacological profile; used in drug development. |

Case Studies and Research Findings

Recent studies have highlighted the biological activity of various pyrazole derivatives:

- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives exhibit significant inhibition of COX enzymes, leading to reduced inflammation in animal models . This suggests that this compound may share similar properties.

- Antimicrobial Properties : Research indicates that some pyrazoles possess antimicrobial activity against a range of pathogens. The trifluoropropyl substituent may enhance membrane permeability, increasing the efficacy against bacterial strains .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of pyrazole derivatives suggest that modifications like trifluoropropyl groups can significantly affect absorption and distribution profiles in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.